molecular formula C16H17FN2O3S2 B2554018 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone CAS No. 1021020-79-0

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone

Cat. No.: B2554018
CAS No.: 1021020-79-0
M. Wt: 368.44
InChI Key: GCYZGBPLIFQBIU-UHFFFAOYSA-N
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Description

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a thiophen-2-ylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the piperazine ring.

    Attachment of the Thiophen-2-ylsulfonyl Group: The thiophen-2-ylsulfonyl group can be attached through a sulfonylation reaction, where thiophene-2-sulfonyl chloride reacts with the piperazine derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol.

    Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a potential therapeutic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the thiophen-2-ylsulfonyl group could influence the compound’s solubility and stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1-(4-(4-Chlorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.

    1-(4-(4-Methylphenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone: Similar structure but with a methyl group instead of fluorine.

Uniqueness

1-(4-(4-Fluorophenyl)piperazin-1-yl)-2-(thiophen-2-ylsulfonyl)ethanone is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-2-thiophen-2-ylsulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN2O3S2/c17-13-3-5-14(6-4-13)18-7-9-19(10-8-18)15(20)12-24(21,22)16-2-1-11-23-16/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCYZGBPLIFQBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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